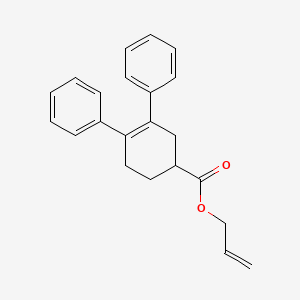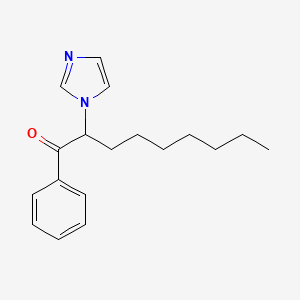
propan-2-yl N'-benzoylcarbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl N’-benzoylcarbamimidate is an organic compound that belongs to the class of carbamimidates It is characterized by the presence of a benzoyl group attached to a carbamimidate moiety, with an isopropyl group (propan-2-yl) attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl N’-benzoylcarbamimidate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with isopropyl carbamimidate under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzoyl chloride and isopropyl carbamimidate.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of propan-2-yl N’-benzoylcarbamimidate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl N’-benzoylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamimidate group to other functional groups, such as amines.
Substitution: The benzoyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used to substitute the benzoyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce benzoyl amines.
Applications De Recherche Scientifique
Propan-2-yl N’-benzoylcarbamimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of propan-2-yl N’-benzoylcarbamimidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Propan-2-yl N’-benzoylcarbamimidate can be compared with other similar compounds, such as:
Benzoylcarbamimidates: These compounds share the benzoylcarbamimidate core structure but differ in the substituents attached to the nitrogen atom.
Isopropylcarbamimidates: These compounds have the isopropyl group attached to the carbamimidate moiety but may have different acyl groups.
Benzoyl derivatives: Compounds with a benzoyl group attached to various functional groups, such as benzoyl amines or benzoyl alcohols.
The uniqueness of propan-2-yl N’-benzoylcarbamimidate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
propan-2-yl N'-benzoylcarbamimidate |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)15-11(12)13-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14) |
Clé InChI |
ONDFCFLENMEXQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=NC(=O)C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


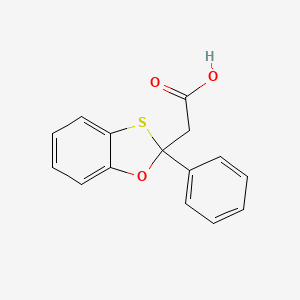

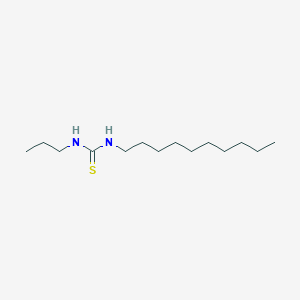
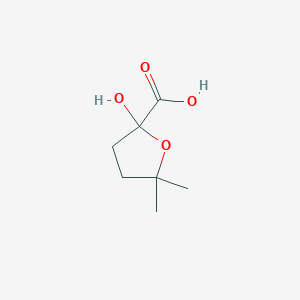

![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
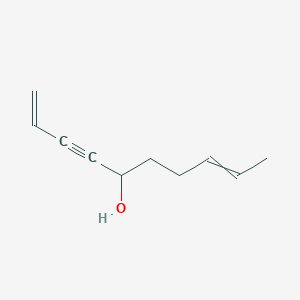
![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)
![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
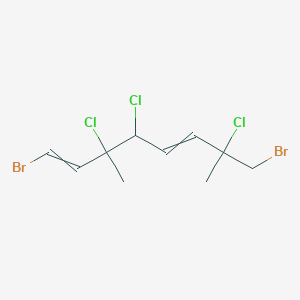
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
